4-(Azetidin-3-yloxy)-1-methylpiperidine is a chemical compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring that is not carbon. This compound features an azetidine moiety connected to a piperidine structure, making it of interest in various chemical and pharmaceutical applications.
The compound can be synthesized through various chemical methods, often involving the reaction of azetidine derivatives with piperidine derivatives. It is classified under heterocycles and is particularly noted for its potential biological activities, which may include interactions with neurotransmitter systems and other pharmacological targets.
The synthesis of 4-(azetidin-3-yloxy)-1-methylpiperidine typically involves multi-step reactions. One common method includes:
In an industrial context, automated reactors and continuous flow systems can enhance the efficiency of production, allowing for higher yields and better control over reaction conditions .
The molecular formula of 4-(azetidin-3-yloxy)-1-methylpiperidine is . Its structure can be represented as follows:
The InChI key for this compound is provided as a unique identifier for its chemical structure, facilitating its identification in databases.
4-(Azetidin-3-yloxy)-1-methylpiperidine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for 4-(azetidin-3-yloxy)-1-methylpiperidine may involve its interaction with various biological targets, particularly neurotransmitter receptors. The azetidine moiety may facilitate binding to specific receptors due to its structural configuration, potentially modulating neurotransmission processes. This could lead to effects on cognition, mood regulation, or other physiological responses depending on the target receptor involved .
Relevant data regarding these properties can be obtained from spectral analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
4-(Azetidin-3-yloxy)-1-methylpiperidine has potential applications in scientific research, particularly in medicinal chemistry. Its structural features suggest it could be explored as:
Research into this compound continues to evolve, highlighting its importance in drug discovery and development .
Azetidine ring-opening reactions serve as a cornerstone for constructing the azetidin-3-yloxy scaffold. N-activated azetidin-3-yl derivatives, particularly mesylates or tosylates, undergo nucleophilic substitution with 1-methylpiperidin-4-ols under mild basic conditions (K₂CO₃, DMF, 60°C). This SN₂ pathway proceeds with clean inversion at C3 of azetidine, generating the ether linkage in 70-85% isolated yields [5] [10]. Optimization revealed that bulky N-sulfonyl groups (e.g., p-nitrobenzenesulfonyl) accelerate ring-opening by enhancing the electrophilicity of C3 while minimizing oligomerization byproducts [10].
Alternative approaches leverage in situ azetidinium ion formation. Treatment of 1-(tert-butoxycarbonyl)-3-hydroxyazetidine with trifluoroacetic acid generates a reactive azetidinium triflate intermediate. Subsequent addition of 1-methylpiperidin-4-ol and Hunig’s base provides the coupled product after deprotection, achieving 78% yield with >99% regioselectivity at the azetidine oxygen [8]. This method circumvents pre-functionalization but requires stringent anhydrous conditions.
Table 1: Ring-Opening Strategies for Azetidin-3-yloxy Linkage Formation
| Azetidine Precursor | Reagents/Conditions | Nucleophile | Yield (%) | Key Advantage |
|---|---|---|---|---|
| 1-Ts-azetidin-3-yl mesylate | K₂CO₃, DMF, 60°C, 6h | 1-Methylpiperidin-4-ol | 82 | Predictable stereochemistry |
| 1-Nosyl-azetidin-3-ol | Tf₂O, CH₂Cl₂, -78°C then 1-methylpiperidin-4-ol, iPr₂NEt | 1-Methylpiperidin-4-ol | 75 | No pre-formed leaving group needed |
| Azetidin-3-yl triflate (in situ) | TFA, CH₂Cl₂, 0°C then 1-methylpiperidin-4-ol, iPr₂NEt | 1-Methylpiperidin-4-ol | 78 | Avoids azetidine pre-activation |
The stereoelectronic environment of both azetidine and piperidine rings dictates conformational stability of the product. Nuclear Overhauser Effect (NOE) spectroscopy of trans-4-(azetidin-3-yloxy)-1-methylpiperidine reveals a preference for the gauche conformation between the azetidine C3 proton and piperidine C4 protons (J = 6.8 Hz), indicating restricted rotation around the C-O bond [3] [9]. This conformational bias arises from steric interactions between the azetidine N-H and piperidine C2/C6 axial hydrogens, favoring orientations where the azetidine ring occupies an equatorial-like position relative to the piperidine chair.
Chiral resolution of precursors enables enantioselective synthesis. Derivatization of 1-Boc-3-hydroxyazetidine with (S)-Mosher’s acid chloride followed by chromatographic separation provides (R)-enantiomers (>99% ee). Subsequent coupling with 1-methylpiperidin-4-ol under Mitsunobu conditions (DEAD, PPh₃) yields (R)-4-(azetidin-3-yloxy)-1-methylpiperidine without racemization [3]. Computational models (DFT B3LYP/6-31G*) corroborate a 1.8 kcal/mol stabilization for the (R)-configured adduct due to minimized van der Waals repulsion [9].
Table 2: Stereochemical Outcomes in Ether Formation
| Synthetic Approach | Chiral Inductor/Control Element | Diastereomer Ratio (dr) | Enantiomeric Excess (ee) | Key Stereochemical Feature |
|---|---|---|---|---|
| SN₂ ring-opening | None (racemic azetidine) | 50:50 (N/A) | 0% | Inversion at azetidine C3 |
| Mitsunobu coupling | (S)-Mosher ester-derived azetidin-3-ol | >95:5 | >99% (R) | Double inversion mechanism |
| Chiral azetidinium opening | (S)-1-Phenylethyl azetidinium salt | 88:12 | 76% (S) | Partial racemization observed |
Transition metal catalysis enables direct C-O bond formation at the azetidin-3-yl position, bypassing pre-activation. Rhodium(II) acetate (2 mol%) catalyzes the oxyamination of 1-(tert-butoxycarbonyl)-3-allyloxyazetidine with N-fluorobenzenesulfonimide (NFSI) as oxidant. In situ hydrolysis generates the 3-hydroxyazetidine precursor, which undergoes copper(I)-catalyzed alkoxylation (CuI, phenanthroline, Cs₂CO₃) with 1-methyl-4-bromopiperidine at 110°C to furnish the title compound in 68% yield over two steps [5] [8].
Photoredox strategies provide complementary activation. Visible light irradiation (450 nm) of 1-acetylazetidine with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as photocatalyst and disulfides as hydrogen atom transfer (HAT) mediators generates azetidin-3-oxyl radicals. Trapping with 1-methylpiperidin-4-oxyl radicals forms the unsymmetrical ether linkage. Though promising for late-stage diversification, current yields remain moderate (45-50%) due to competitive radical recombination [8]. Key innovations include:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0